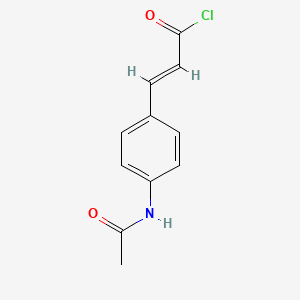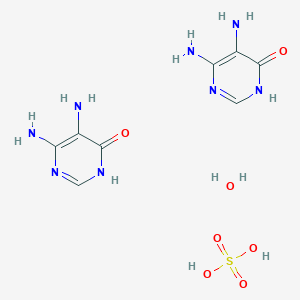
(3,4-Dimethoxyphenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO4S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 3,4-dimethoxyphenyl ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3,4-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and removal of by-products is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (3,4-Dimethoxyphenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfide or thiol group under specific conditions.
Oxidation Reactions: Although less common, the compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products:
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfides/Thiols: Formed by reduction of the sulfonyl chloride group.
Scientific Research Applications
(3,4-Dimethoxyphenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide and sulfonate ester bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.
Molecular Targets and Pathways:
Nucleophilic Attack: The primary mechanism involves the nucleophilic attack on the sulfonyl chloride group by amines, alcohols, or thiols.
Formation of Sulfonamide/Sulfonate Ester Bonds: The nucleophilic attack results in the formation of stable sulfonamide or sulfonate ester bonds, which are important in various chemical and biological processes.
Comparison with Similar Compounds
Methanesulfonyl chloride: The parent compound, which is less complex and lacks the 3,4-dimethoxyphenyl group.
(3,5-Dimethoxyphenyl)methanesulfonyl chloride: A similar compound with methoxy groups at different positions on the phenyl ring.
Uniqueness: (3,4-Dimethoxyphenyl)methanesulfonyl chloride is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of complex molecules and in applications where specific reactivity is required.
Properties
Molecular Formula |
C9H11ClO4S |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO4S/c1-13-8-4-3-7(5-9(8)14-2)6-15(10,11)12/h3-5H,6H2,1-2H3 |
InChI Key |
HRCPJFMOPDJYGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



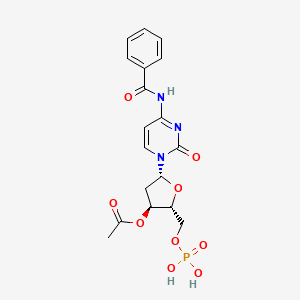
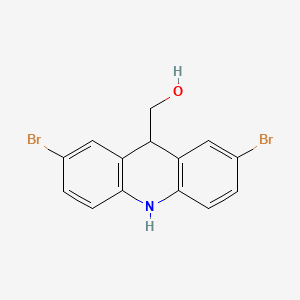
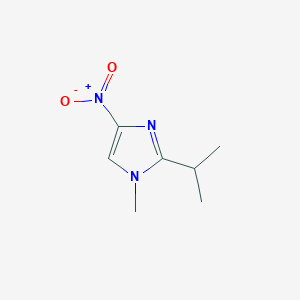
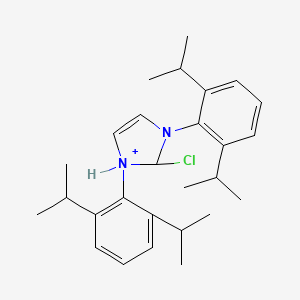
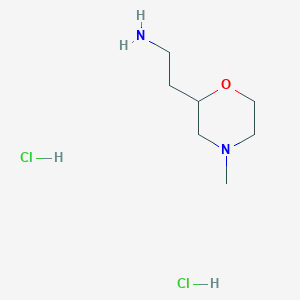
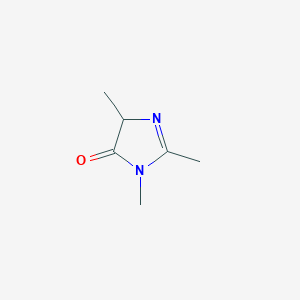

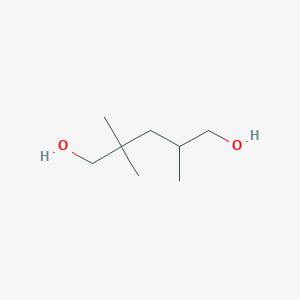
![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![(R)-3-((R)-1-(6-Bromopyridin-3-yl)ethyl)-3-methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12934880.png)

